3-(2-Fluorophenoxy)pyrrolidine hydrochloride

Description

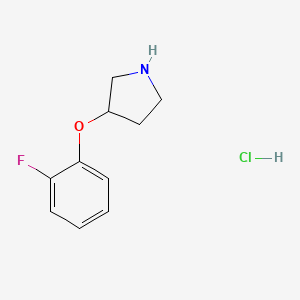

3-(2-Fluorophenoxy)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a 2-fluorophenoxy substituent at the 3-position of the pyrrolidine ring, with a hydrochloride salt counterion.

Properties

IUPAC Name |

3-(2-fluorophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNVIVZHRMBAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211507-42-4 | |

| Record name | 3-(2-fluorophenoxy)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(2-fluorophenoxy)pyrrolidine hydrochloride generally follows a multi-step approach:

Step 1: Formation of 2-Fluorophenoxy Intermediate

The 2-fluorophenol moiety is first functionalized to enable nucleophilic substitution or coupling reactions. This often involves reacting 2-fluorophenol with an appropriate alkylating agent such as epichlorohydrin or benzyl halides to form a 2-fluorophenoxy-substituted intermediate.Step 2: Introduction of Pyrrolidine Ring

The pyrrolidine ring is introduced via nucleophilic substitution, where pyrrolidine attacks the intermediate, typically at a halogenated carbon, to form the 3-(2-fluorophenoxy)pyrrolidine structure.Step 3: Formation of Hydrochloride Salt

The free base pyrrolidine derivative is converted to the hydrochloride salt by treatment with hydrochloric acid, enhancing the compound’s stability and solubility.

Detailed Preparation Methodologies

Nucleophilic Substitution Route

A common and efficient method involves the reaction of 2-fluorophenol with epichlorohydrin under basic conditions to form a 2-fluorophenoxy epoxide intermediate. This intermediate then undergoes ring-opening by pyrrolidine nucleophilic attack at the epoxide carbon, yielding the 3-(2-fluorophenoxy)pyrrolidine product.

-

- Base: Potassium hydroxide (KOH) or similar strong base

- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

- Temperature: Mild heating (room temperature to 60 °C)

- Time: Several hours to overnight reaction time

-

- High regioselectivity for substitution at the epoxide carbon

- Moderate to high yields (typically 70–90%)

- Mild reaction conditions

Example:

The synthesis of related phenoxypyrrolidine derivatives has been reported using this approach, with yields up to 85% after purification by flash chromatography and recrystallization to obtain the hydrochloride salt.

Direct Alkylation Using Halogenated Precursors

Alternatively, 3-(2-fluorophenoxy)pyrrolidine can be synthesized by reacting pyrrolidine with 2-fluorophenylalkyl halides (e.g., 2-fluorobenzyl bromide):

-

- Solvent: Dry tetrahydrofuran (THF) or acetonitrile

- Base: Triethylamine or potassium carbonate to scavenge HBr

- Temperature: Ambient to reflux

- Time: 12–24 hours

Workup:

The reaction mixture is quenched with aqueous hydrochloric acid to form the hydrochloride salt, followed by extraction and purification.Notes:

This method requires careful exclusion of moisture and inert atmosphere to prevent side reactions. The product is typically isolated as a yellow oil and purified by silica gel chromatography with a mobile phase containing a small amount of triethylamine to prevent protonation during chromatography.

Catalytic and One-Pot Approaches

Recent advances in pyrrolidine synthesis include metal-free, iodine/potassium carbonate-catalyzed one-pot cycloaddition methods that can construct multisubstituted pyrrolidines efficiently:

Method:

Three-component condensation of aromatic aldehydes, amino acid esters, and chalcones catalyzed by iodine and potassium carbonate in tetrahydrofuran at 80 °C.Yields:

These methods produce pyrrolidine derivatives in good to excellent yields (up to 93%) with mild conditions and simple operation.Applicability:

While this method is more general for substituted pyrrolidines, it suggests potential for adaptation to synthesize 3-(2-fluorophenoxy)pyrrolidine derivatives by selecting appropriate fluorinated aromatic aldehydes or chalcones.

Purification and Characterization

Purification:

The crude product is purified by flash column chromatography using silica gel with eluent systems such as ethyl acetate/hexanes containing 1% triethylamine to prevent protonation and tailing.Conversion to Hydrochloride Salt:

The free base is treated with 6 N hydrochloric acid at room temperature for several hours, then concentrated and recrystallized from ethanol/water to afford the hydrochloride salt with high purity (≥95% by HPLC).-

- FT-IR: Characteristic C–F stretching bands observed around 1249–1226 cm⁻¹

- NMR: $$^{1}H$$ NMR shows aromatic and pyrrolidine protons in expected regions; coupling constants confirm stereochemistry where applicable

- Mass Spectrometry: Confirms molecular weight and purity

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Epichlorohydrin route | 2-Fluorophenol, epichlorohydrin, pyrrolidine | Base (KOH), THF, 25–60 °C, several hours | 70–85 | High regioselectivity, mild conditions |

| Direct alkylation | 2-Fluorobenzyl bromide, pyrrolidine | THF, base (triethylamine), RT to reflux, 12–24 h | 65–80 | Requires moisture exclusion, careful workup |

| Iodine/K2CO3 catalyzed one-pot | Aromatic aldehyde, amino acid ester, chalcone | THF, 80 °C, 7 h, iodine catalyst | Up to 93 | Metal-free, efficient, adaptable |

Research Findings and Considerations

The epichlorohydrin intermediate route is favored for its simplicity and relatively high yield in laboratory and industrial settings.

Direct alkylation with 2-fluorobenzyl halides is a classical method but demands rigorous moisture control and careful purification.

Metal-free catalytic methods offer promising green chemistry alternatives, potentially scalable for industrial synthesis with good yields and operational simplicity.

Conversion to the hydrochloride salt enhances compound stability and facilitates handling and storage.

Chemical Reactions Analysis

3-(2-Fluorophenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.

Scientific Research Applications

Pharmaceutical Development

Neurological Disorders

This compound is primarily utilized as a building block in the synthesis of novel pharmaceuticals aimed at treating neurological disorders. Its ability to interact with neurotransmitter receptors makes it a candidate for developing drugs that target conditions such as anxiety, depression, and other neuropsychiatric disorders. Research indicates that compounds with similar structures can modulate receptor activity, leading to therapeutic effects .

Antitumor Activity

Recent studies have evaluated the efficacy of 3-(2-Fluorophenoxy)pyrrolidine hydrochloride in mouse models with tumors driven by mutant JAK2 signaling. Results demonstrated significant tumor reduction and improvements in health metrics, indicating potential applications in oncology.

Antimicrobial Properties

Investigations into the antimicrobial efficacy of this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing treatments for bacterial infections, expanding its applicability beyond neurological disorders.

Chemical Research

Synthetic Pathways

this compound serves as a versatile reagent in chemical reactions, allowing researchers to explore new synthetic pathways and reaction mechanisms. Its unique chemical properties facilitate various transformations that are crucial for advancing synthetic organic chemistry .

Biological Studies

Receptor Interactions

The compound is valuable for studying interactions between ligands and biological receptors, particularly within the field of neuroscience. Understanding these interactions can elucidate the mechanisms behind neurotransmitter action and contribute to drug discovery efforts aimed at modulating these pathways .

Material Science

Advanced Materials Development

In material science, this compound is investigated for its potential in creating advanced materials such as polymers and coatings. The fluorinated aromatic ring enhances the material's properties, making it suitable for applications requiring specific functionalities .

Analytical Chemistry

Diagnostic Applications

The compound is utilized in analytical methods to detect and quantify biological markers, improving the accuracy of diagnostic tests. Its chemical characteristics allow for precise measurements in various biological assays, which is crucial for clinical applications .

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenoxy group enhances its binding affinity to certain proteins and enzymes, potentially modulating their activity. The pyrrolidine ring contributes to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes .

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

The table below compares key physicochemical properties of 3-(2-fluorophenoxy)pyrrolidine hydrochloride with analogs differing in substituent type, position, or heterocyclic core:

Heterocyclic Core Modifications

- Pyrrolidine vs. Piperidine: Piperidine derivatives (e.g., 3-(2-methylphenoxy)piperidine hydrochloride) exhibit altered basicity and ring puckering, affecting interactions with biological targets such as ion channels or enzymes .

Biological Activity

3-(2-Fluorophenoxy)pyrrolidine hydrochloride is a compound of increasing interest in pharmaceutical research due to its unique structural features and potential biological activities. The compound consists of a pyrrolidine ring substituted with a 2-fluorophenoxy group, which enhances its lipophilicity and biological activity. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H12FNO

- Molecular Weight : 217.67 g/mol

- Structure : The presence of a fluorine atom in the phenoxy group is known to increase binding affinity to biological targets, which is crucial for drug development.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly through its interactions with enzymes and receptors. Studies have focused on its potential as a ligand for various biological targets, which may lead to therapeutic applications.

Key Findings

- Enzyme Interaction : The compound has shown promise in modulating enzyme activity, which is vital for developing new therapeutic agents. Its ability to interact with specific proteins enhances its potential as a drug candidate.

- Receptor Binding : The unique structure of this compound allows it to bind effectively to certain receptors, suggesting its role in influencing various biological pathways.

- Therapeutic Applications : Given its biological activity, the compound may be explored further for applications in treating conditions linked to enzyme dysfunction or receptor malfunctions.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| 3-(2-Chlorophenoxy)pyrrolidine hydrochloride | Contains chlorine instead of fluorine |

| 3-(2-Bromophenoxy)pyrrolidine hydrochloride | Contains bromine instead of fluorine |

| 3-(2-Methylphenoxy)pyrrolidine hydrochloride | Contains a methyl group instead of a halogen |

The presence of fluorine in the phenoxy group significantly enhances the compound's properties compared to its analogs, making it a subject of interest in drug discovery.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

- Study on Enzyme Modulation : A study demonstrated that this compound could inhibit specific enzymes related to bacterial resistance mechanisms. This suggests potential applications in developing new antibacterial agents .

- Fluorinated Compounds in Drug Development : Research has shown that fluorinated compounds often exhibit improved pharmacokinetic properties. For instance, the incorporation of fluorine can enhance the metabolic stability and bioavailability of drugs .

- Targeting Multidrug Resistance : Investigations into pyrrolidine derivatives have highlighted their potential as inhibitors against multidrug-resistant strains of bacteria, indicating that this compound may also possess similar properties .

Q & A

Q. What are the recommended safety protocols for handling 3-(2-Fluorophenoxy)pyrrolidine hydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Ensure proper ventilation to avoid inhalation of dust or aerosols .

- Storage: Store in airtight containers at 2–8°C in a dry, dark environment to prevent degradation. Avoid proximity to oxidizing agents .

- Spill Management: Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid dry sweeping to minimize aerosolization .

- Emergency Measures: In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Maintain access to eyewash stations and safety showers .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer:

- Nucleophilic Substitution: React pyrrolidine derivatives with 2-fluorophenol under basic conditions (e.g., NaOH in dichloromethane), followed by HCl salification. Monitor reaction progress via TLC or HPLC .

- Intermediate Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the free base, then treat with HCl gas in anhydrous ether to precipitate the hydrochloride salt .

- Yield Optimization: Control reaction temperature (typically 0–25°C) to minimize side reactions. Use stoichiometric excess of 2-fluorophenol (1.2–1.5 equiv) to drive completion .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during multi-step synthesis?

Methodological Answer:

- Reaction Parameter Screening: Use Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, temperature, catalyst loading). Polar aprotic solvents like DMF enhance nucleophilicity of pyrrolidine intermediates .

- Byproduct Mitigation: Introduce scavengers (e.g., molecular sieves) to absorb water or acidic byproducts. For example, anhydrous MgSO₄ can improve reaction efficiency in moisture-sensitive steps .

- Crystallization Techniques: Recrystallize the final product from ethanol/water mixtures (70:30 v/v) to achieve >98% purity. Slow cooling (1°C/min) promotes large crystal formation, reducing occluded impurities .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography: Employ reverse-phase HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm. Retention time and peak symmetry indicate purity .

- Spectroscopy:

- NMR: ¹H/¹³C NMR in D₂O or DMSO-d₆ confirms substitution patterns (e.g., fluorophenoxy proton signals at δ 6.8–7.2 ppm, pyrrolidine ring protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion ([M+H]⁺ expected at m/z 230.1) and detects halogen isotopic patterns .

- Thermal Analysis: Differential Scanning Calorimetry (DSC) determines melting point (decomposition ~200°C) and polymorphic stability .

Q. How can computational modeling aid in predicting the pharmacological activity of this compound?

Methodological Answer:

- Molecular Docking: Simulate interactions with target receptors (e.g., serotonin or dopamine transporters) using AutoDock Vina. The fluorophenoxy group’s electronegativity may enhance binding affinity via halogen bonding .

- ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~1.8 suggests moderate blood-brain barrier penetration). Adjust substituents to reduce hepatotoxicity risks .

- Dynamic Simulations: Run MD simulations (GROMACS) to assess conformational stability in aqueous and lipid bilayer environments. The pyrrolidine ring’s puckering dynamics influence receptor engagement .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

Methodological Answer:

- Source Validation: Cross-reference protocols from peer-reviewed journals (e.g., Journal of Medicinal Chemistry) over commercial suppliers. For example, yields in (13%) vs. (25%) may reflect differences in purification methods .

- Reproducibility Checks: Replicate reactions under inert atmospheres (argon/glovebox) to exclude oxygen/moisture interference. Quantify yields via gravimetric analysis and HPLC .

- Byproduct Identification: Use LC-MS to detect side products (e.g., N-alkylated impurities) and adjust reaction stoichiometry or catalyst systems accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.